![molecular formula C17H12N6O B14250551 Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) is a complex organic compound that belongs to the class of indoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole fused to a quinazoline ring system, with a tetrazole moiety attached to the quinazoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) typically involves multi-step protocols. One common approach starts with the preparation of the indole derivative, followed by the formation of the quinazoline ring through cyclization reactions. The tetrazole moiety is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and indoles, which can have different biological activities and properties.
Scientific Research Applications
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a DNA-intercalating agent, which can affect DNA replication and transcription.
Medicine: It has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. It can also inhibit specific enzymes and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Known for its anticancer and antiviral properties.
Indolo[2,3-b]quinoline: Exhibits diverse biological activities, including antitumor and anti-inflammatory effects.
Triazolyl-indolo-quinoxaline: Effective in inducing apoptosis in cancer cells by targeting the STAT3/5 pathway.
Uniqueness
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) is unique due to its specific structure, which combines an indole, quinazoline, and tetrazole moiety
Properties
Molecular Formula |
C17H12N6O |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
7-(2H-tetrazol-5-ylmethyl)-6H-indolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C17H12N6O/c24-17-11-6-2-4-8-14(11)23-13-7-3-1-5-10(13)12(16(23)18-17)9-15-19-21-22-20-15/h1-8H,9H2,(H,18,24)(H,19,20,21,22) |
InChI Key |
MUCVVURUYXBTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


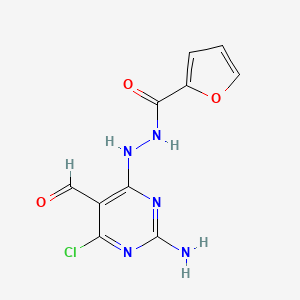
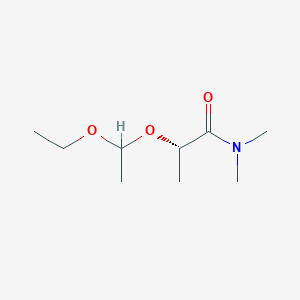
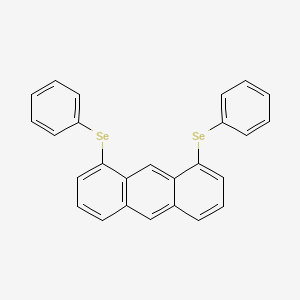
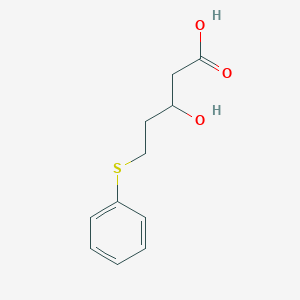
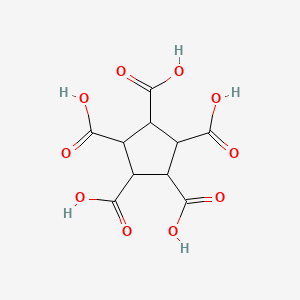

![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
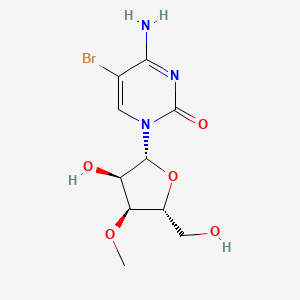
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
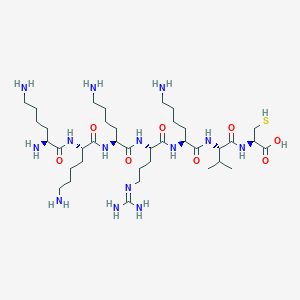
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
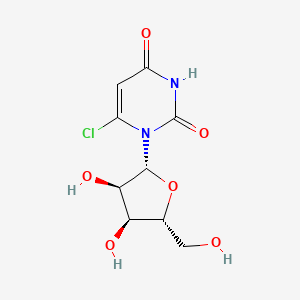
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)

